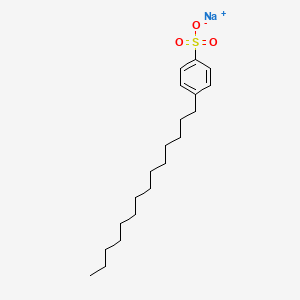

Benzenesulfonic acid, tetradecyl-, sodium salt

Description

Overview of Research Significance in Surfactant Science and Beyond

The research significance of benzenesulfonic acid, tetradecyl-, sodium salt and its analogues lies in their effectiveness as surfactants. In surfactant science, these molecules are studied for their ability to form micelles, reduce interfacial tension, and act as emulsifying, foaming, and dispersing agents. While much of the literature focuses on the closely related sodium dodecylbenzenesulfonate (SDBS), the principles and applications are broadly applicable to the tetradecyl variant.

Linear alkylbenzene sulfonates are a cornerstone of the detergent industry due to their excellent cleaning properties. scholarsresearchlibrary.com Their application, however, extends into more specialized areas of research. In the field of enhanced oil recovery (EOR) , these surfactants are investigated for their ability to reduce the interfacial tension between oil and water, which helps to mobilize residual oil trapped in reservoir rocks. nih.govmdpi.com Research in this area explores the synergistic effects of combining anionic surfactants like this compound with other chemicals to improve oil displacement efficiency. nih.gov Molecular dynamics simulations are also employed to study the mechanism of how these surfactant molecules interact with oil and rock surfaces at a microscopic level. researchgate.netnih.gov

Beyond these primary applications, the unique properties of linear alkylbenzene sulfonates make them subjects of study in other areas. For instance, their interaction with other materials, such as clays, is relevant in formulations for drilling fluids and other industrial dispersions. researchgate.net

Key Physicochemical Properties of Linear Alkylbenzene Sulfonates

| Property | Description | Significance in Research |

|---|---|---|

| Amphiphilic Nature | Possesses both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. | This dual nature is fundamental to its surface activity and drives its self-assembly into micelles and adsorption at interfaces. |

| Anionic Character | The sulfonate head group carries a negative charge. | Influences its interaction with charged surfaces and its compatibility with other types of surfactants and polymers. |

| Linear Alkyl Chain | The tetradecyl group is an unbranched hydrocarbon chain. | This linearity is a key factor in its biodegradability, a significant improvement over the earlier branched alkylbenzene sulfonates. wikipedia.orgheraproject.com |

| Surface Tension Reduction | Lowers the surface tension of water and the interfacial tension between oil and water. | A primary measure of surfactant efficiency, crucial for applications in detergency, EOR, and emulsification. |

| Micelle Formation | Above a certain concentration (the critical micelle concentration or CMC), molecules aggregate to form micelles. | Micellization is essential for solubilizing oils and other nonpolar substances in aqueous solutions. |

Historical Perspectives on Alkylbenzenesulfonate Research Evolution

The history of alkylbenzenesulfonate research is a compelling narrative of chemical innovation driven by performance needs and environmental consciousness. The journey began in the 1930s with the introduction of branched alkylbenzene sulfonates (BAS) . wikipedia.org These early synthetic detergents offered superior performance compared to traditional soaps, particularly in hard water. wikipedia.org The production of BAS involved the alkylation of benzene (B151609) with propylene tetramer, resulting in a highly branched hydrophobic tail. wikipedia.org

By the late 1940s, the use of BAS in household detergents grew significantly. wikipedia.org However, their widespread adoption led to unforeseen environmental consequences. The highly branched structure of BAS made them resistant to biodegradation by microorganisms in wastewater treatment plants and natural water bodies. wikipedia.orgheraproject.com This persistence resulted in the formation of extensive and stable foam in rivers, lakes, and sewage systems, raising public and scientific alarm. wikipedia.org

This environmental pressure spurred a new wave of research and development in the surfactant industry. The focus shifted to creating a surfactant that retained the excellent cleaning performance of BAS but was readily biodegradable. This research culminated in the introduction of linear alkylbenzene sulfonates (LAS) in the mid-1960s. heraproject.comresearchgate.net LAS are produced by alkylating benzene with linear olefins, resulting in a straight alkyl chain that is much more susceptible to microbial degradation. scholarsresearchlibrary.com

The transition from BAS to LAS is a landmark example of the chemical industry responding to environmental concerns. Since their introduction, LAS have become the dominant anionic surfactant used in detergents worldwide. scholarsresearchlibrary.comwikipedia.org Ongoing research continues to refine the manufacturing processes for LAS, aiming for greater efficiency and sustainability. researchgate.net

Timeline of Alkylbenzenesulfonate Development

| Time Period | Key Development | Significance |

|---|---|---|

| 1930s | Introduction of branched alkylbenzene sulfonates (BAS). wikipedia.org | Offered superior cleaning performance over traditional soaps, especially in hard water. wikipedia.org |

| Late 1940s | Widespread commercialization of BAS-based detergents. wikipedia.org | Led to significant growth in the synthetic detergent market. |

| 1950s-Early 1960s | Growing environmental concerns due to the poor biodegradability of BAS, leading to foaming in waterways. wikipedia.org | Drove the search for an environmentally friendly alternative. |

| Mid-1960s | Introduction and commercial adoption of linear alkylbenzene sulfonates (LAS). heraproject.comresearchgate.net | Provided a biodegradable surfactant with comparable performance to BAS, resolving the environmental foaming issue. heraproject.com |

| 1980s-Present | LAS becomes the most produced anionic surfactant globally after soaps, with production increasing from around one million tons in 1980 to approximately 3.5 million tons in 2016. wikipedia.org | Solidified the role of LAS as a key ingredient in the global detergent market. |

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;4-tetradecylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-15-17-20(18-16-19)24(21,22)23;/h15-18H,2-14H2,1H3,(H,21,22,23);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCMKOHVMSHWKI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041650 | |

| Record name | 4-Myristylbenzenesulfonic acid sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1797-33-7, 28348-61-0 | |

| Record name | Sodium 4-tetradecylbenzenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001797337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium tetradecylbenzenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028348610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4-tetradecyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, tetradecyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Myristylbenzenesulfonic acid sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 4-tetradecylbenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.710 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium tetradecylbenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.517 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM 4-TETRADECYLBENZENESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Y7417O93Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Contemporary Synthesis Routes and Reaction Mechanisms

The synthesis of sodium tetradecylbenzenesulfonate is a two-step process that is widely implemented in industrial settings. This process involves the sulfonation of tetradecylbenzene (B74307) followed by the neutralization of the resulting sulfonic acid. researchgate.net

Sulfonation of Tetradecylbenzene: Mechanistic Aspects

The primary step in the synthesis is the sulfonation of tetradecylbenzene, which proceeds via an electrophilic aromatic substitution mechanism. wikipedia.orgchemistrysteps.com In this reaction, a hydrogen atom on the benzene (B151609) ring is replaced by a sulfonic acid group (-SO₃H). The most common sulfonating agent used industrially is sulfur trioxide (SO₃). youtube.comlibretexts.org

The electrophile in this reaction is either sulfur trioxide itself or its protonated form, +SO₃H, which is generated in the presence of sulfuric acid. chemistrysteps.commasterorganicchemistry.com Sulfur trioxide is highly electrophilic due to the strong electron-withdrawing effect of its three oxygen atoms, which imparts a significant partial positive charge on the sulfur atom. chemguide.co.uklibretexts.org The mechanism proceeds as follows:

Attack by the Aromatic Ring: The π-electron system of the tetradecylbenzene ring acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfur trioxide. This step forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.

Restoration of Aromaticity: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom that is bonded to the sulfonic acid group. masterorganicchemistry.com This restores the aromaticity of the ring and yields tetradecylbenzenesulfonic acid.

Neutralization Processes and Product Formation

The tetradecylbenzenesulfonic acid produced in the first step is a strong acid and is subsequently neutralized to form its sodium salt. youtube.com This is typically achieved by reacting it with an aqueous solution of a base, most commonly sodium hydroxide (B78521) (caustic soda). capitalresin.comquora.com

The neutralization is an acid-base reaction where the acidic proton of the sulfonic acid group is transferred to the hydroxide ion, forming water and the sodium salt of the sulfonic acid. libretexts.org The reaction is exothermic and requires careful control of temperature to prevent unwanted side reactions and ensure product quality.

The chemical equation for the neutralization step is: C₁₄H₂₉C₆H₄SO₃H + NaOH → C₁₄H₂₉C₆H₄SO₃Na + H₂O

The final product, sodium tetradecylbenzenesulfonate, is then typically obtained as an aqueous solution or a dried powder.

Optimization of Reaction Conditions and Yield Enhancement in Research Synthesis

In both industrial production and laboratory research, optimizing reaction conditions is crucial for maximizing the yield and purity of sodium tetradecylbenzenesulfonate. Key parameters that are manipulated include the molar ratio of reactants, reaction temperature, and aging time.

Research has shown that employing a molar ratio of sulfur trioxide to linear alkylbenzene slightly greater than 1:1, for instance, above 1.04:1.00, combined with a subsequent aging step at elevated temperatures, can significantly improve the conversion of the starting material to the sulfonic acid. google.com This helps to minimize the amount of unreacted alkylbenzene in the final product.

The primary side reactions in the sulfonation process include the formation of sulfones and anhydrides. scite.ai The conditions for synthesis are carefully controlled to limit these impurities. The following table summarizes the influence of key parameters on the reaction outcome:

Chemical Reactivity and Derivative Formation

The chemical reactivity of tetradecylbenzenesulfonic acid and its sodium salt is primarily centered on the sulfonic acid moiety.

Substitution Reactions of the Sulfonic Acid Moiety

The sulfonic acid group can be converted into other functional groups, which is a common feature of aryl sulfonic acids. For instance, treatment with reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) can convert the sulfonic acid into the corresponding sulfonyl chloride (C₁₄H₂₉C₆H₄SO₂Cl). This sulfonyl chloride is a valuable intermediate for synthesizing other derivatives, such as:

Sulfonamides: By reacting the sulfonyl chloride with ammonia (B1221849) or primary/secondary amines.

Sulfonate esters: By reacting the sulfonyl chloride with alcohols.

These reactions allow for the chemical modification of the surfactant molecule to produce a range of compounds with different properties and applications.

Hydrolytic Pathways and Products of Interest

The sulfonation of aromatic compounds is a reversible reaction. libretexts.orglibretexts.org The reverse reaction, known as desulfonation or hydrolysis, can occur under specific conditions. wikipedia.org For tetradecylbenzenesulfonic acid, this involves heating the compound in the presence of a dilute aqueous acid, such as sulfuric acid, or with superheated steam. youtube.comyoutube.comdoubtnut.com

The mechanism of desulfonation is essentially the microscopic reverse of sulfonation. chemistrysteps.com It begins with the protonation of the aromatic ring, followed by the departure of the sulfonic acid group to regenerate the aromatic system.

The products of this hydrolysis are tetradecylbenzene and sulfuric acid: wikipedia.org C₁₄H₂₉C₆H₄SO₃H + H₂O --(Heat, H⁺)--> C₁₄H₂₉C₆H₅ + H₂SO₄

This reversibility is a key feature of aromatic sulfonation and can be exploited in organic synthesis, where the sulfonic acid group is sometimes used as a temporary blocking group to direct other electrophiles to specific positions on the ring before being removed via hydrolysis. libretexts.orglibretexts.org

Oxidation and Reduction Studies

The chemical behavior of Benzenesulfonic acid, tetradecyl-, sodium salt, particularly its susceptibility to oxidation and reduction, is a critical area of study, largely driven by its environmental prevalence and the need for effective degradation methodologies. Research has predominantly focused on oxidative processes to mineralize this surfactant, while studies on its specific reduction are less common in the surveyed scientific literature.

Oxidation Studies

The oxidation of sodium tetradecylbenzenesulfonate has been extensively investigated through various advanced oxidation processes (AOPs). These methods are designed to break down the resilient aromatic ring and the long alkyl chain of the molecule.

Fenton-Like Oxidation:

One of the prominent methods for the degradation of this compound is through Fenton-like oxidation processes. This involves the use of ferric ions (Fe³⁺) and hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals (•OH). A study optimizing this process found that pH and reaction time were the most significant parameters affecting the removal of the surfactant and the reduction in Chemical Oxygen Demand (COD). nih.gov High degradation efficiencies have been achieved under specific conditions. For instance, a 90.5% removal of the surfactant and a 70.7% reduction in COD were observed after 60 minutes at a pH of 4, with concentrations of 8.82 mM of H₂O₂ and 3.67 mM of Fe³⁺. nih.gov The presence of other organic compounds can influence the efficiency of this process; for example, oxalic acid was found to slightly enhance degradation, whereas acetic acid and ethylenediaminetetraacetic acid (EDTA) had an inhibitory effect. nih.gov

Table 1: Optimal Conditions for Fenton-Like Oxidation of Sodium Tetradecylbenzenesulfonate nih.gov

| Parameter | Optimal Value |

| Reaction Time | 60 minutes |

| pH | 4 |

| Hydrogen Peroxide (H₂O₂) Conc. | 8.82 mM |

| Ferric Chloride (Fe³⁺) Conc. | 3.67 mM |

| Resulting Efficiency | |

| Surfactant Removal | 90.5% |

| COD Reduction | 70.7% |

Electrochemical Oxidation:

Electrochemical oxidation represents another effective strategy for degrading sodium tetradecylbenzenesulfonate. This technique utilizes an anode to generate powerful oxidizing agents, such as hydroxyl radicals, that attack the organic molecule. Studies have shown that the choice of anode material is crucial. While platinum (Pt) anodes are durable, they typically have a low oxygen evolution potential, making them less efficient for this purpose. acs.orgvt.edu However, the introduction of Y₂O₃ particles into the electrolytic cell with a Pt anode has been shown to dramatically improve the decomposition rate, increasing it from 21% to 99%. acs.orgvt.edu

A solar-mediated thermo-electrochemical process (STEP) has also been developed, which uses solar energy to drive the oxidation. nih.govacs.org This method has been shown to effectively mineralize the surfactant to CO₂ and H₂O, with the synergistic production of hydrogen gas. nih.govacs.org The degradation pathway in this process is believed to occur via an initial desulfonation, followed by the opening of the aromatic ring. nih.gov Increasing the temperature in this system lowers the oxidation potential required, facilitating the degradation process. acs.org

Table 2: Effect of Y₂O₃ Particles on Electrochemical Oxidation with Pt Anode acs.orgvt.edu

| Condition | Decomposition Rate |

| Without Y₂O₃ particles | 21% |

| With Y₂O₃ particles | 99% |

Other Oxidative Methods:

Several other oxidative methods have been explored:

Sonication-Wet Oxidation: This hybrid process uses sonication to enhance the wet oxidation of the surfactant. The presence of a homogenous CuSO₄ catalyst was found to be effective in this process, which identified intermediates such as phenol, hydroquinone, and various organic acids. libretexts.org

Photocatalytic Degradation: The use of a TiO₂-bentonite catalyst under ultraviolet light has demonstrated high degradation efficiency, with up to 99.3% of the surfactant degraded within 6 hours. chemicalbook.com The optimal pH range for this degradation was found to be between 6 and 8. chemicalbook.com

Ultrasonic Irradiation: Degradation through ultrasonic irradiation proceeds via radical reactions. The efficiency of this method is influenced by factors such as temperature, initial concentration, and the frequency and power of the ultrasound. The addition of Fe²⁺, particularly in conjunction with H₂O₂ (Fenton reagent), was found to have a positive effect on the degradation rate. google.com

Reduction Studies

Specific studies detailing the controlled chemical reduction of the sulfonate group in this compound are not widely available in the reviewed literature. The sulfonate group is generally stable and resistant to reduction.

However, general methodologies for the reduction of aryl sulfonic acids have been established and could theoretically be applied. One such method involves the direct reduction of the sulfonic acid to the corresponding thiol. This transformation can be achieved using a rhodium carbonyl catalyst under high pressure (500-5000 psi) and elevated temperature (125-350 °C) in the presence of carbon monoxide. google.com For example, benzenesulfonic acid can be reduced to thiophenol using this approach. google.com

Another potential transformation is desulfonation, which is the reverse of the sulfonation reaction used to synthesize the compound. This process involves the removal of the sulfonic acid group to revert to the parent aromatic hydrocarbon. Desulfonation of aryl sulfonic acids can typically be achieved by heating the compound in the presence of a hot aqueous acid. libretexts.org This reaction is reversible, and the removal of the SO₃ group is favored by these conditions. libretexts.org

While these general reduction and desulfonation methods for aryl sulfonic acids exist, their specific applicability and efficiency for this compound have not been detailed in the examined research. The primary focus of chemical transformation studies for this compound remains its oxidative degradation for environmental remediation purposes.

Colloidal and Interfacial Chemistry Research

Micellization Behavior and Self-Assembly Phenomena

The amphiphilic nature of sodium tetradecylbenzene (B74307) sulfonate drives its self-assembly in solution. whiterose.ac.uk In aqueous environments, these surfactant molecules spontaneously form organized aggregates known as micelles to minimize the unfavorable contact between their hydrophobic tails and water. This process is a cornerstone of its function in a multitude of applications. pcc.eu

The critical micelle concentration (CMC) is the specific concentration above which micelles begin to form in a solution. wikipedia.org It represents a key characteristic of any surfactant. Below the CMC, sodium tetradecylbenzene sulfonate molecules exist primarily as individual monomers, some of which adsorb at interfaces. As the concentration increases to the CMC, the interfaces become saturated, and the monomers begin to aggregate into micelles in the bulk solution. wikipedia.orgbeloit.edu

Several factors significantly influence the CMC of sodium tetradecylbenzene sulfonate:

Alkyl Chain Length : The 14-carbon (tetradecyl) chain contributes to a lower CMC compared to its shorter-chain homologues, such as sodium dodecylbenzene (B1670861) sulfonate (SDBS). An increase in the length of the hydrocarbon chain enhances the hydrophobicity of the surfactant, which promotes micelle formation at lower concentrations. pharmacy180.com

Addition of Electrolytes : The presence of salts, particularly those with divalent cations like Ca²⁺ and Mg²⁺, can drastically lower the CMC. ias.ac.in The added cations shield the electrostatic repulsion between the anionic sulfonate head groups of the surfactant molecules, facilitating their aggregation into micelles. ias.ac.inmdpi.com For instance, research on linear alkylbenzene sulfonates (NaLAS) has shown that the CMC can decrease by orders of magnitude with the addition of CaCl₂. mdpi.com

Temperature : For ionic surfactants like sodium tetradecylbenzene sulfonate, temperature generally has a less pronounced effect on the CMC compared to its impact on nonionic surfactants. pharmacy180.com

Organic Additives : The addition of organic molecules, such as alcohols, can increase the CMC by improving the solubility of the individual surfactant monomers in the bulk solution. pharmacy180.com

Table 1: Critical Micelle Concentration (CMC) of Linear Alkylbenzene Sulfonates (NaLAS) in the Presence of Calcium Chloride

| Ca²⁺ Concentration (g L⁻¹) | CMC of NaLAS (mg L⁻¹) | CMC of NaLAS (mmol L⁻¹) |

| 0 | 668 | 2.0 |

| 0.1 | 7 | 0.02 |

Data derived from studies on general NaLAS mixtures, illustrating the significant impact of electrolytes. mdpi.com

Above the CMC, sodium tetradecylbenzene sulfonate molecules aggregate into various structures depending on concentration, temperature, and the presence of additives. whiterose.ac.uk

In aqueous solutions, these aggregates typically begin as spherical micelles. whiterose.ac.uk In this configuration, the hydrophobic tetradecylbenzene tails form a core, shielded from the water, while the hydrophilic sulfonate head groups are exposed on the micelle's surface. researchgate.net As the surfactant concentration increases further, or upon the addition of salt, these spherical micelles can grow and transition into more complex structures. whiterose.ac.uk Research on NaLAS has demonstrated a progression from spherical to elongated, cylindrical or rod-like micelles. whiterose.ac.ukbohrium.com At even higher concentrations, these cylindrical structures can arrange into ordered liquid crystalline phases, such as hexagonal and lamellar phases or form multilamellar vesicles (MLVs). whiterose.ac.uk

The aggregation number, which is the number of surfactant molecules in a single micelle, tends to increase with salt concentration and alkyl chain length. bohrium.com

Surface Activity and Interfacial Tension Reduction Mechanisms

Sodium tetradecylbenzene sulfonate is highly surface-active due to its amphiphilic structure. This property allows it to adsorb at interfaces, such as the air-water or oil-water interface, and significantly lower the surface or interfacial tension (IFT). surfaceindustry.com

The mechanism of tension reduction involves the orientation of the surfactant molecules at the interface. The hydrophobic tails penetrate the non-aqueous phase (e.g., oil or air), while the hydrophilic heads remain in the aqueous phase. This arrangement disrupts the cohesive energy at the interface, thereby reducing the tension. nih.gov

The effectiveness of sodium tetradecylbenzene sulfonate in reducing IFT is influenced by factors like salinity and pH. Studies on a similar C14 variant showed that in certain ranges of NaOH concentration, it could achieve ultra-low interfacial tension (on the order of 10⁻³ mN/m). nih.gov The presence of electrolytes like NaOH or NaCl compresses the electrical double layer around the hydrophilic head groups, which reduces electrostatic repulsion and allows for a more compact packing of surfactant molecules at the interface, leading to a greater reduction in IFT. nih.govnih.gov However, excessively high salt concentrations can lead to a "salting-out" effect, driving the surfactant into the oil phase, which can also influence the IFT. nih.gov

Interactions with Other Surfactants and Polymer Systems

When mixed with other types of surfactants, sodium tetradecylbenzene sulfonate can exhibit non-ideal behavior, often resulting in enhanced performance, a phenomenon known as synergism.

Anionic-Nonionic Mixtures : Mixing with nonionic surfactants, such as alcohol ethoxylates, can lead to a significant reduction in the CMC of the system compared to the CMCs of the individual components. nih.gov This is because the nonionic surfactant molecules can insert themselves between the anionic head groups, reducing electrostatic repulsion and promoting the formation of mixed micelles. This synergy also enhances surface tension reduction. nih.gov

Anionic-Cationic Mixtures : Mixtures with cationic surfactants can show very strong synergistic interactions due to the strong electrostatic attraction between the oppositely charged head groups. finechemicals.com.cn This can lead to a dramatic decrease in the CMC and surface tension. However, these mixtures also have a higher tendency to form precipitates.

Anionic-Anionic Mixtures : Mixing with other anionic surfactants, such as alpha-olefin sulfonates, can also result in synergistic behavior. Studies on mixtures of dodecylbenzene sulfonate and alpha-olefin sulfonate show a minimum in the CMC at a specific mixing ratio, indicating the formation of more stable mixed micelles. researchgate.net

The process by which surfactant molecules move to and from an interface is dynamic. The rate of adsorption is critical in processes where new interfaces are rapidly created. uq.edu.au The dynamic adsorption of alkylbenzene sulfonates at the air-water interface has been found to be described effectively by a kinetics-controlled model, suggesting that there is an energy barrier to the adsorption/desorption process. uq.edu.auresearchgate.net

In the presence of polymers, the interaction can be complex. For instance, interactions between anionic surfactants and nonionic polymers can occur, leading to the formation of polymer-surfactant aggregates. nih.gov This interaction can affect the viscosity of the solution and the availability of free surfactant monomers to adsorb at interfaces. nih.govbohrium.com Studies have shown that low concentrations of SDBS can enhance the viscosity of hydrophobically modified polymer solutions by cross-linking the polymer's hydrophobic groups. osti.gov Conversely, at higher concentrations, the surfactant can disrupt these associations by forming micelles around the hydrophobic polymer segments. osti.gov

The adsorption onto solid surfaces is also a key aspect. The adsorption of SDBS onto mineral surfaces like montmorillonite (B579905) has been shown to involve chemical adsorption, where the surfactant molecules bind to the surface. nih.gov Such interactions are critical in applications like enhanced oil recovery and soil remediation.

Advanced Applications in Materials and Energy Science

Role in Sulfonated Polymer Membranes Research

Sodium tetradecylbenzenesulfonate is investigated for its potential to enhance the performance of sulfonated polymer membranes, which are crucial components in technologies like fuel cells and electrodialysis. The incorporation of this surfactant can favorably alter the physicochemical properties of the membranes.

Ion-Exchange Capacity Studies via Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to characterize the ion-exchange capacity and conductivity of polymer membranes. In the context of sulfonated polymer membranes, the addition of sodium tetradecylbenzenesulfonate can introduce additional sulfonic acid groups, thereby creating more pathways for ion transport. This can lead to a significant enhancement in the proton conductivity of the membrane. For instance, studies on similar surfactants like sodium dodecyl benzene (B151609) sulfonate (SDBS) incorporated into sulfonated poly(ether ether ketone) (SPEEK) membranes have shown a marked increase in proton conductivity. nih.govmdpi.com The activation energy for proton transfer in these composite membranes is often greatly reduced due to the formation of more continuous proton transfer channels. nih.gov

The following interactive table illustrates the typical effects of incorporating a surfactant like sodium tetradecylbenzenesulfonate on the properties of a sulfonated polymer membrane, based on data from analogous systems.

Table 1: Illustrative Ion-Exchange Properties of a Modified Sulfonated Polymer Membrane

| Property | Base Sulfonated Polymer | Sulfonated Polymer with Sodium Tetradecylbenzenesulfonate |

|---|---|---|

| Proton Conductivity (S/cm) | 0.051 | 0.091 |

| Water Uptake (%) | 38 | 62 |

| Ion-Exchange Capacity (meq/g) | 1.5 | 1.8 |

This data is illustrative and based on findings for similar alkylbenzene sulfonate surfactants. nih.govmdpi.com

Morphological and Structural Characterization in Composite Materials using X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides valuable information about the elemental composition and chemical state of the elements within a material. mdpi.com In the study of composite polymer membranes, XPS is employed to confirm the successful incorporation of additives like sodium tetradecylbenzenesulfonate and to analyze the resulting surface chemistry. nih.gov The analysis can identify the presence of sulfur from the sulfonate groups and sodium from the salt, confirming the presence of the surfactant on the membrane's surface. High-resolution XPS scans of the C 1s, O 1s, and S 2p regions can provide insights into the chemical bonding environment and the interactions between the polymer matrix and the surfactant. This information is crucial for understanding how the surfactant is distributed within the membrane and how it influences the surface properties that are critical for ion transport and anti-fouling characteristics.

Influence on Gas Hydrate (B1144303) Formation and Stabilization Kinetics

Gas hydrates are crystalline, ice-like solids composed of water and gas molecules. The kinetics of their formation are a critical area of study for applications such as natural gas storage and transportation, as well as for preventing blockages in pipelines. Anionic surfactants, including sodium tetradecylbenzenesulfonate, have been shown to significantly influence these kinetics.

Thermodynamic and Kinetic Promotion Effects

Sodium tetradecylbenzenesulfonate acts as a kinetic promoter for gas hydrate formation. While it does not substantially alter the thermodynamic equilibrium conditions (pressure and temperature) for hydrate formation, it dramatically accelerates the rate at which hydrates form. ui.ac.irresearchgate.net This is primarily achieved by reducing the surface tension at the gas-liquid interface, which facilitates the dissolution of gas into the aqueous phase and increases the mass transfer rate. ui.ac.ir Research on similar surfactants like sodium dodecyl sulfate (B86663) (SDS) has demonstrated that their presence can increase the rate of hydrate formation by a significant factor and substantially increase the amount of gas consumed. ui.ac.irresearchgate.net

The following interactive table presents typical data on the kinetic promotion effects of anionic surfactants on methane (B114726) hydrate formation.

Table 2: Illustrative Kinetic Data for Methane Hydrate Formation

| Parameter | Pure Water System | Aqueous Solution with Anionic Surfactant |

|---|---|---|

| Induction Time (min) | ~150 | ~10 |

| Initial Formation Rate (mol/min) | 0.0005 | 0.0015 |

| Total Gas Uptake (mol gas/mol water) | 0.10 | 0.45 |

This data is illustrative and based on findings for similar anionic surfactants like sodium dodecyl sulfate. psecommunity.orgresearchgate.net

Mechanisms of Hydrate Nucleation and Growth Modification

The mechanism by which sodium tetradecylbenzenesulfonate promotes hydrate formation involves its action at the gas-water interface. The surfactant molecules reduce the interfacial tension, which promotes the formation of a larger contact area between the gas and water. This enhanced interfacial area accelerates the nucleation of hydrate crystals. nih.gov Furthermore, the surfactant can influence the morphology of the hydrate crystals that are formed. Instead of a dense, impermeable film of hydrate at the interface, the presence of the surfactant often leads to the formation of a more porous, slurry-like hydrate phase. This porous structure allows for continued contact between the gas and water, thereby sustaining a high rate of hydrate growth.

Applications in Enhanced Oil Recovery Research (Mechanistic Studies)

Enhanced Oil Recovery (EOR) encompasses a variety of techniques used to increase the amount of crude oil that can be extracted from an oil field. Chemical EOR, which involves the injection of specialized chemicals, is a significant area of research, and surfactants like sodium tetradecylbenzenesulfonate play a crucial role.

The primary mechanism by which these surfactants aid in oil recovery is the drastic reduction of the interfacial tension (IFT) between the trapped oil and the injection water. researchgate.net In a reservoir, a significant amount of oil is held in the pore spaces of the rock by capillary forces. By lowering the IFT to ultra-low values (typically below 10⁻² mN/m), the capillary forces are overcome, allowing the trapped oil to be mobilized and displaced by the injected fluid. Molecular dynamics simulations of similar alkylbenzene sulfonates have shown that the surfactant molecules accumulate at the oil-water interface, with their hydrophobic tails penetrating the oil phase and their hydrophilic heads remaining in the aqueous phase. This arrangement disrupts the interface and leads to a significant reduction in IFT. The structure of the alkyl chain, including its length and branching, can influence the effectiveness of the surfactant in reducing IFT and, consequently, its performance in EOR. researchgate.net

Catalytic Activity and Modifying Agent Research

While direct research into the catalytic activity of Benzenesulfonic acid, tetradecyl-, sodium salt in materials and energy science is limited in publicly available literature, significant research has been conducted on its structurally similar homolog, sodium dodecylbenzenesulfonate (SDBS). SDBS features a C12 alkyl chain instead of a C14 chain but shares the same benzenesulfonate (B1194179) functional group. The findings related to SDBS provide valuable insights into the potential catalytic and modifying capabilities of linear alkylbenzene sulfonates.

Research into SDBS has demonstrated its utility both as a catalyst in its own right for certain organic reactions and as a modifying agent that can enhance the performance of other catalytic systems. Its surfactant properties play a crucial role in these applications, influencing reaction kinetics and the properties of catalytic materials.

Research Findings on Structurally Relevant Derivatives (Sodium Dodecylbenzenesulfonate)

As a Catalyst:

Sodium dodecylbenzenesulfonate has been successfully employed as a catalyst in various organic syntheses. Its amphiphilic nature allows it to form micelles in aqueous solutions, creating a microenvironment that can facilitate reactions between organic substrates. This micellar catalysis can lead to higher reaction rates and yields compared to conventional solvent systems.

One notable application is in the synthesis of benzylpyrazolyl-coumarin derivatives, which are biologically active compounds. In this context, SDBS was used as a catalyst in a tandem Knoevenagel-Michael reaction. rsc.org The study highlighted that the efficient catalytic activity and high selectivity of SDBS were attributed to the formation of colloidal particles in water. rsc.org This approach offers several advantages, including short reaction times and the ability to recover and reuse the catalyst without a significant loss of activity. rsc.org

As a Modifying Agent:

SDBS has been extensively investigated as a modifying agent to improve the physicochemical properties and catalytic performance of various materials. Its role as a surfactant allows it to influence the synthesis of nanocatalysts and modify the surface properties of existing catalysts.

For instance, SDBS has been used as a surfactant in the hydrothermal synthesis of ZnO nanostructures to be used as photocatalysts. The addition of SDBS was found to influence the crystal structure and morphology of the ZnO powders, leading to a significant enhancement in their photocatalytic performance for the degradation of pollutants under visible light. drugbank.com

In another study, layered double hydroxides (LDHs) were modified with SDBS to be used as catalysts for oxidative desulfurization (ODS). The modification with SDBS improved the hydrophilic and lipophilic properties of the LDHs. nih.gov This resulted in a significant increase in the desulfurization activity after immobilizing phosphotungstic acid on the modified LDH. nih.gov The enhanced catalytic activity and recyclability were attributed to the improved surface area and amphiphilicity of the catalyst. nih.gov

The table below summarizes the research findings on the application of Sodium Dodecylbenzenesulfonate (SDBS) as a catalyst and a modifying agent.

Table 1: Research Findings on Sodium Dodecylbenzenesulfonate (SDBS) in Catalysis

| Application Area | Role of SDBS | Reaction/Process | Key Findings | Reference |

|---|---|---|---|---|

| Organic Synthesis | Catalyst | Synthesis of benzylpyrazolyl-coumarin derivatives | Efficient catalytic activity and high selectivity due to colloidal particle formation in water. Catalyst is recoverable and reusable. | rsc.org |

| Photocatalysis | Modifying Agent | Synthesis of ZnO photocatalysts | Influenced crystal structure and morphology, leading to a 4.5-fold increase in degradation efficiency of metronidazole. | drugbank.com |

| Oxidative Desulfurization | Modifying Agent | Modification of Layered Double Hydroxides (LDHs) | Improved hydrophilic and lipophilic properties of LDHs, leading to a desulfurization rate of 99.81% and excellent recyclability. | nih.gov |

While the direct catalytic applications of this compound are not as well-documented, the research on its C12 analog, SDBS, strongly suggests that it could possess similar capabilities. The longer tetradecyl chain might influence its micellar properties, such as the critical micelle concentration (CMC), and its effectiveness as a surface modifying agent. Further research is warranted to explore the specific catalytic and modifying properties of this compound in materials and energy science applications.

Environmental Fate and Degradation Mechanisms

Biodegradation Studies in Aquatic and Terrestrial Environments

Biodegradation is the primary mechanism for the removal of sodium tetradecylbenzenesulfonate from both aquatic and terrestrial ecosystems. This process is carried out by diverse microbial communities that utilize the compound as a source of carbon and energy.

Aerobic Degradation:

Under aerobic conditions, the biodegradation of linear alkylbenzene sulfonates is a well-established and efficient process. nih.gov The initial and rate-limiting step involves the oxidative attack of the terminal methyl group of the alkyl chain by monooxygenase enzymes, a process known as ω-oxidation. This is followed by the sequential shortening of the alkyl chain through β-oxidation, which forms a series of sulfophenylcarboxylic acids (SPCs) as intermediates. researchgate.netnih.gov These SPCs are then further degraded, involving the opening of the aromatic ring and subsequent desulfonation, ultimately leading to the mineralization of the compound into carbon dioxide, water, and inorganic sulfate (B86663). asm.orgresearchgate.net

Studies have shown that the aerobic biodegradation of LAS is nearly complete, with removal efficiencies often exceeding 98%. researchgate.netnih.gov In sludge-amended agricultural soils, the mineralization of LAS homologs, including the C14 chain, is rapid, with half-lives for the benzene (B151609) ring ranging from 18 to 26 days. nih.gov This indicates that soil environments exposed to LAS through sewage sludge application contain microbial communities capable of actively metabolizing this surfactant, preventing its long-term accumulation. nih.gov

Anaerobic Degradation:

Historically, LAS was considered resistant to biodegradation under anaerobic conditions. semanticscholar.orgnih.gov However, more recent studies have demonstrated that it can be biodegraded under methanogenic conditions, although the process is generally slower and less efficient than aerobic degradation. nih.gov In anaerobic environments, a significant portion of LAS tends to be removed through sorption to sludge and sediment. nih.gov

Research has shown that under anaerobic conditions, the bioavailability of LAS can be a limiting factor. nih.gov In a lab-scale reactor, about 20% of dodecylbenzene (B1670861) sulfonate (C12 LAS) was biotransformed under methanogenic conditions. nih.gov Enhanced bioavailability in systems like upflow anaerobic sludge blanket (UASB) reactors can lead to higher degradation rates, with one study reporting 37% biodegradation under thermophilic conditions with LAS as the sole carbon source. nih.gov Intermediates such as benzaldehyde (B42025) have been identified during the anaerobic transformation of LAS. nih.gov

Table 1: Aerobic Biodegradation of Linear Alkylbenzene Sulfonates (LAS) An interactive table summarizing key findings from aerobic biodegradation studies.

| Parameter | Finding | Reference |

| Removal Efficiency | Exceeds 98.4% in continuous assays at various salinities. | nih.gov |

| Mineralization Half-Life (C10-C14 LAS in soil) | 18 to 26 days for the benzene ring. | nih.gov |

| Primary Degradation Pathway | ω-oxidation followed by β-oxidation of the alkyl chain. | researchgate.netresearchgate.net |

| Intermediates | Sulfophenylcarboxylic acids (SPCs). | nih.govnih.gov |

| Ultimate Products | Carbon dioxide, water, and inorganic sulfate. | asm.org |

The structure of the alkyl chain plays a crucial role in the biodegradability of LAS. The "distance principle" states that the rate of biodegradation increases with greater distance between the sulfonate group and the terminal end of the alkyl chain. This is because the initial enzymatic attack occurs at the end of the chain.

Table 2: Influence of Alkyl Chain Length on LAS Biodegradation An interactive table showing the effect of alkyl chain length on biodegradation rates.

| Alkyl Chain Length | Observation | Reference |

| C10-C14 | Little variation in ultimate biodegradation rates in soil. | nih.gov |

| General Trend | Longer linear alkyl chains (up to a certain point) tend to biodegrade faster. | researchgate.net |

| Branched vs. Linear | Branched chains are significantly more resistant to biodegradation. | nih.gov |

Abiotic Degradation Pathways

While biodegradation is the dominant fate process, abiotic mechanisms can also contribute to the transformation of sodium tetradecylbenzenesulfonate in the environment.

Photodegradation, or the breakdown of molecules by light, can occur with linear alkylbenzene sulfonates. In the presence of a photocatalyst like titanium dioxide (TiO2) and UV light, LAS can be effectively degraded. who.intresearchgate.net The process involves the generation of highly reactive hydroxyl radicals that attack the LAS molecule, leading to its decomposition. researchgate.net

The kinetics of photocatalytic degradation of LAS have been shown to follow pseudo-first-order or second-order models depending on the experimental conditions. who.intresearchgate.net One study found that the removal of LAS followed second-order kinetics with a rate constant of 0.0031 L/mg/min and a half-life of 16.13 minutes under specific laboratory conditions. researchgate.net The efficiency of photodegradation is influenced by factors such as pH, catalyst dosage, and the initial concentration of the surfactant. who.intresearchgate.net Under optimal conditions, high removal efficiencies, up to 99.5%, have been reported in laboratory settings. who.int Intermediates formed during photodegradation include shorter-chain alkylbenzenes, carboxylic acids, and aromatic ring compounds. researchgate.net

Sonochemical degradation utilizes high-frequency ultrasound to induce cavitation, the formation and collapse of microscopic bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, leading to the formation of reactive radicals that can degrade organic compounds.

Studies on sodium dodecylbenzene sulfonate (SDBS), a C12 homolog, have shown that its degradation in water via ultrasonic irradiation proceeds through radical reactions, primarily at the bubble-liquid interface. nih.gov The degradation rate is influenced by factors such as ultrasonic frequency, power, temperature, and the initial concentration of the surfactant. nih.gov The sonochemical degradation of SDBS can lead to the formation of gaseous hydrocarbon products like methane (B114726) and ethane, indicating further breakdown of the initial degradation intermediates. researchgate.net The presence of certain ions, such as Fe2+, can enhance the degradation process. nih.gov It has also been observed that ultrasound treatment can enhance the subsequent aerobic biodegradability of the surfactant. nih.gov

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For benzenesulfonic acid and its derivatives, the sulfonate group is generally stable to hydrolysis under typical environmental conditions of pH and temperature. wikipedia.org Desulfonation, the cleavage of the C-S bond, can occur but typically requires more extreme conditions, such as heating in water to near 200°C. wikipedia.org Therefore, hydrolysis is not considered a significant degradation pathway for sodium tetradecylbenzenesulfonate in the environment.

Table 3: Abiotic Degradation of Linear Alkylbenzene Sulfonates (LAS) An interactive table summarizing findings on abiotic degradation pathways.

| Degradation Pathway | Key Findings | Reference |

| Photodegradation (with TiO2) | Can achieve high removal efficiency (up to 99.5%) under optimal lab conditions. Follows pseudo-first or second-order kinetics. | who.intresearchgate.net |

| Sonochemical Degradation | Proceeds via radical reactions at the bubble-liquid interface. Can enhance subsequent biodegradability. | nih.gov |

| Hydrolysis | Not a significant degradation pathway under typical environmental conditions due to the stability of the sulfonate group. | wikipedia.org |

Sorption and Mobility in Environmental Compartments

Benzenesulfonic acid, tetradecyl-, sodium salt, a member of the linear alkylbenzene sulfonates (LAS) group, exhibits specific sorption and mobility behaviors in the environment that are critical to understanding its fate and distribution. As anionic surfactants, LAS compounds interact with various components of soil, sediment, and water systems. acs.org These interactions govern their transport and bioavailability. The primary processes controlling their environmental fate in subsurface environments are advection, dispersion, sorption, and biodegradation.

Adsorption to Sediments and Soils

Influence of Soil and Sediment Properties:

Organic Carbon Content: The adsorption of LAS to different sediments appears to correlate most closely with the organic carbon content (foc). acs.org LAS will rapidly and reversibly partition to the organic carbon in sediments and sludge. industrialchemicals.gov.au

Clay and Mineral Content: The type of soil influences adsorption, with clay soils generally adsorbing more LAS than sandy soils. who.int Specifically, iron and aluminum oxides (sesquioxides) and minerals like montmorillonite (B579905) have been shown to be significant sites for LAS adsorption. nih.govwho.int Sorption to iron oxides can be 10 to 100 times stronger than to agricultural soils. nih.gov

Cation Exchange Capacity (CEC): The presence of divalent cations, particularly calcium (Ca²⁺), can enhance the sorption of LAS. acs.org This is partly because calcium ions can form bridges between the negatively charged LAS molecules and negatively charged soil or sediment particles.

Influence of Water Chemistry:

pH: The concentration of hydrogen ions (H⁺) affects LAS sorption, with distribution ratios showing a dependence on pH. acs.org

Salinity and Cations: Increased concentrations of cations like Ca²⁺ enhance sorption. acs.org The sorption of LAS to marine sediment significantly decreases in media with lower salinity, an effect that can be largely accounted for by the concentration of dissolved calcium. acs.org

Influence of LAS Structure:

Alkyl Chain Length: Sorption is affected by the length of the alkyl chain; longer chains generally lead to greater sorption. cleaninginstitute.org In river sediments, an enrichment of longer-chain LAS homologues is often observed. researchgate.net

Phenyl Isomer Position: The position of the phenyl group on the alkyl chain also plays a role. External isomers, such as the 2-sulfophenyl isomer, have adsorption coefficients approximately twice as high as internal isomers. acs.orgcleaninginstitute.org

The sorption isotherms for LAS are generally nonlinear and can be described by models like the Freundlich equation. acs.orgacs.org This indicates a complex interaction between the surfactant and the solid phases.

| Factor | Influence on Sorption | Source |

|---|---|---|

| Organic Carbon Content | Positively correlated; higher organic carbon leads to higher sorption. | acs.orgindustrialchemicals.gov.au |

| Clay/Mineral Content | Clay and iron/aluminum oxides show strong adsorption. | nih.govwho.int |

| Alkyl Chain Length | Longer chains result in stronger sorption. | cleaninginstitute.orgresearchgate.net |

| Phenyl Isomer Position | External isomers adsorb more strongly than internal isomers. | acs.orgcleaninginstitute.org |

| Calcium Ion (Ca²⁺) Concentration | Increased Ca²⁺ concentration enhances sorption. | acs.orgacs.org |

| pH | Sorption is pH-dependent. | acs.org |

| Salinity | Higher salinity (ionic strength) generally increases sorption. | acs.org |

Analytical Techniques for Research and Characterization

Chromatographic Methods for Purity Assessment and Environmental Monitoring

Chromatographic techniques are fundamental in separating benzenesulfonic acid, tetradecyl-, sodium salt from complex matrices to assess its purity and to monitor its presence in the environment.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of sodium tetradecylbenzenesulfonate. Reversed-phase HPLC, utilizing columns such as C8 or C18, is commonly employed to separate the various isomers and homologues of linear alkylbenzene sulfonates (LAS) based on the length and branching of the alkyl chain.

A typical HPLC method involves a mobile phase consisting of a mixture of an organic solvent, like acetonitrile or methanol, and an aqueous buffer. The use of a phase modifier, such as sodium perchlorate, in the mobile phase can enhance separation. nist.gov Detection is often achieved using a UV detector, as the benzene (B151609) ring provides strong chromophoric activity, or by fluorescence detection for enhanced sensitivity in environmental samples. researchgate.net

For quantitative analysis, a calibration curve is established using standards of known concentrations. The precision of the method is evaluated by calculating the coefficient of variation (CV%), which is typically expected to be below 5% for reliable results. nist.gov The limit of detection (LOD) and limit of quantification (LOQ) are also determined to ascertain the sensitivity of the method, which is particularly important for environmental monitoring where concentrations can be very low. nist.gov

Table 1: Illustrative HPLC Parameters for LAS Analysis

| Parameter | Condition |

|---|---|

| Column | C8 or C18 reversed-phase |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient with a buffer |

| Detector | UV or Fluorescence |

The application of HPLC extends to environmental monitoring, where it is used to determine the concentration of LAS in water and sediment samples. acs.orgresearchgate.net This is critical for assessing the environmental fate and impact of these surfactants.

While HPLC is suitable for the parent compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of its degradation products. The primary degradation of linear alkylbenzene sulfonates proceeds through the ω- and β-oxidation of the alkyl chain, leading to the formation of sulfophenyl carboxylates (SPCs). acs.org

For GC-MS analysis, the non-volatile SPCs typically require a derivatization step to convert them into more volatile esters. This allows for their separation and detection by the GC-MS system. The mass spectrometer provides detailed structural information, enabling the identification of the various SPCs formed during biodegradation. This is crucial for studying the environmental degradation pathways of sodium tetradecylbenzenesulfonate. acs.org

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure and identifying the functional groups present in sodium tetradecylbenzenesulfonate.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy, provides detailed information about the molecular structure of sodium tetradecylbenzenesulfonate.

In the ¹H NMR spectrum, distinct signals can be observed for the aromatic protons on the benzene ring, the protons on the long alkyl chain, and the terminal methyl group. The chemical shifts and splitting patterns of these signals provide insights into the connectivity of the atoms and the isomeric distribution of the compound. For instance, the aromatic protons typically appear in the downfield region, while the aliphatic protons of the tetradecyl chain are found in the upfield region.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the confirmation of the number and types of carbon atoms present. Analysis of the chemical shifts in both ¹H and ¹³C NMR spectra allows for the complete structural elucidation of the molecule.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of sodium tetradecylbenzenesulfonate exhibits characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

Key characteristic peaks in the FTIR spectrum include:

S=O stretching vibrations: Strong asymmetric and symmetric stretching bands for the sulfonate group are typically observed around 1350 cm⁻¹ and 1175 cm⁻¹, respectively. blogspot.com

S-O stretching vibrations: Several strong bands in the region of 1000-750 cm⁻¹ are characteristic of the S-O bond. blogspot.com

Aromatic C-H stretching: Bands corresponding to the stretching of the C-H bonds on the benzene ring.

Aliphatic C-H stretching: Strong bands in the region of 2800-3000 cm⁻¹ due to the symmetric and asymmetric stretching of the C-H bonds in the tetradecyl chain.

Aromatic C=C stretching: Vibrations within the benzene ring.

Table 2: Characteristic FTIR Absorption Bands for Sodium Tetradecylbenzenesulfonate

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| Sulfonate (S=O asymmetric stretch) | ~1350 |

| Sulfonate (S=O symmetric stretch) | ~1175 |

| Sulfonate (S-O stretch) | 1000-750 |

Thermal Analysis Techniques

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. For sodium tetradecylbenzenesulfonate, techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about its thermal stability and phase transitions.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a constant rate. The resulting TGA curve provides information on the decomposition temperatures and the amount of residual mass. For surfactants like sodium dodecylbenzene (B1670861) sulfonate, a related compound, TGA has shown weight loss at elevated temperatures, indicating thermal degradation. researchgate.net

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. DSC can be used to determine melting points, glass transitions, and other phase transitions. The DSC curve for a related petroleum sulfonate showed distinct thermal events corresponding to phase changes. researchgate.net These techniques are crucial for understanding the material's behavior under thermal stress, which is important for its storage, handling, and application in various formulations.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. For linear alkylbenzene sulfonates (LAS) like sodium tetradecylbenzenesulfonate, TGA provides critical information on the onset of decomposition and the nature of degradation products.

Research on the thermal decomposition of waste LAS in a nitrogen atmosphere indicates that the process yields vapors and a solid residue. researchgate.net The thermal treatment of LAS at temperatures between 200-300°C results in decomposition. researchgate.net Specifically, heating at 250°C for two hours was sufficient to break down the material. researchgate.net The evolved vapors, upon cooling, were identified as a mixture of linear alkylbenzene (LAB), water, organic sulfur oxy compounds, and uncondensed gases including sulfur dioxide (SO2), sulfur trioxide (SO3), and sulfuric acid (H2SO4). researchgate.net Studies on the closely related homolog, sodium dodecylbenzene sulfonate (SDBS), show thermal stability up to 380°C, with significant weight loss occurring at higher temperatures. researchgate.net TGA of polymeric sulfonates also reveals multi-stage degradation processes, further highlighting the utility of this technique in understanding the thermal behavior of sulfonate-containing compounds. marquette.edu

| Product Type | Identified Decomposition Products | Temperature Range (°C) |

|---|---|---|

| Solid | Solid Residue / Char | > 250 |

| Liquid Condensate | Linear Alkylbenzene (LAB) | > 250 |

| Liquid Condensate | Water and Organic Sulfur Compounds | > 250 |

| Uncondensed Vapors | Sulfur Dioxide (SO2), Sulfur Trioxide (SO3), Sulfuric Acid (H2SO4) | > 250 |

Surface and Colloidal Characterization Methods

Conductivity and Surface Tension Measurements for CMC Determination

The critical micelle concentration (CMC) is a fundamental property of surfactants, representing the concentration at which molecules begin to self-assemble into micelles. This parameter is commonly determined by monitoring a physical property of the surfactant solution that exhibits a sharp change at the CMC.

Surface Tension: The surface tension of a surfactant solution decreases as the concentration increases. Once the CMC is reached, the surface becomes saturated with monomers, and additional surfactant molecules form micelles, causing the surface tension to plateau. For a commercial sodium linear alkylbenzene sulfonate (NaLAS) mixture, the CMC was determined to be 668 mg L–1 (approximately 2.0 mmol L–1) at 25°C using this method. mdpi.comresearchgate.net The presence of electrolytes, such as calcium chloride (CaCl2), can significantly lower the CMC. mdpi.comresearchgate.netnih.gov

Conductivity: In conductometric measurements, the specific or molar conductivity of an ionic surfactant solution is plotted against its concentration. The plot typically shows two linear regions with different slopes, corresponding to the pre-micellar and post-micellar regions. The intersection of these lines provides the CMC. hilarispublisher.com This change in slope occurs because, above the CMC, the newly formed micelles have a lower mobility than the individual surfactant ions, and they bind some of the counterions, leading to a decrease in the rate of conductivity increase. hilarispublisher.com Studies on LAS mixtures containing the C14 homolog have utilized conductometry to investigate the influence of additives like glucose on micellization. jocpr.com

| Surfactant System | Technique | CMC Value | Reference |

|---|---|---|---|

| Neat Sodium Linear Alkylbenzene Sulfonate (NaLAS) | Surface Tension | 668 mg L–1 (2.0 mmol L–1) | mdpi.comresearchgate.net |

| NaLAS with 0.02 g L–1 Ca2+ | Surface Tension | ~200 mg L–1 (~0.6 mmol L–1) | mdpi.comresearchgate.net |

| NaLAS with 0.1 g L–1 Ca2+ | Surface Tension | ~40 mg L–1 (~0.12 mmol L–1) | mdpi.comresearchgate.net |

Dynamic Light Scattering (DLS) for Micelle Size Distribution

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles and molecules in a solution, such as surfactant micelles. muser-my.com The technique works by analyzing the intensity fluctuations of scattered light, which are caused by the Brownian motion of the particles. These fluctuations are related to the diffusion coefficient of the particles, which, through the Stokes-Einstein equation, can be used to calculate their hydrodynamic diameter.

DLS studies on commercial NaLAS solutions have been used to observe changes in micelle size as a function of concentration. mdpi.comresearchgate.net Research shows a significant drop in the apparent particle diameter in the concentration range corresponding to the CMC (0.45–0.67 g L–1). mdpi.comresearchgate.net At concentrations above the CMC, the micelle diameter was observed to decrease further, reaching approximately 5 nm at 1.1 g L–1 NaLAS. mdpi.com While specific DLS data for pure sodium tetradecylbenzenesulfonate is not extensively detailed, the applicability of the technique is demonstrated through studies on homologous surfactants and commercial mixtures. mdpi.comresearchgate.net For example, DLS has been used to identify transformations in the micellar structure of other C14-containing surfactants, such as tetradecyldimethylbenzylammonium chloride, as a function of concentration and ionic strength. nih.gov

| NaLAS Concentration (g L–1) | Observation | Reference |

|---|---|---|

| 0.45 – 0.67 | Significant drop in volume-averaged particle diameter, corresponding to the CMC region. | mdpi.comresearchgate.net |

| > 0.67 | Further decrease in micelle diameter. | mdpi.comresearchgate.net |

| 1.1 | Apparent micelle diameter reaches ~5 nm. | mdpi.com |

High-Resolution Mass Spectrometry (HRMS) for Intermediate Identification in Degradation Studies

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC), is a powerful analytical tool for identifying and structurally characterizing unknown compounds in complex mixtures. In environmental and degradation studies of sodium tetradecylbenzenesulfonate, LC-HRMS is indispensable for elucidating the metabolic pathways by identifying transient intermediates. mdpi.com

The primary biodegradation of LAS begins with the oxidation of the terminal methyl group of the alkyl chain, followed by sequential shortening of the chain via β-oxidation. researchgate.net This process leads to the formation of a key class of intermediates known as sulfophenylcarboxylic acids (SPCs). researchgate.netnih.gov Mass spectrometry and tandem mass spectrometry (MS/MS) have been crucial in confirming the identity of various SPC homologs and isomers generated during the degradation of LAS in different environmental matrices. nih.govresearchgate.net Other identified metabolites from the breakdown of the LAS structure include compounds like phenyl butyric acids and phenyl acetic acid. ias.ac.in The use of HRMS allows for the accurate mass measurement of these intermediates, enabling the determination of their elemental composition and facilitating their structural elucidation, thus providing a detailed map of the degradation pathway.

| Intermediate Class | Specific Examples / Description | Analytical Method |

|---|---|---|

| Sulfophenylcarboxylic Acids (SPCs) | Short- and intermediate-chain SPCs (e.g., C4-C9 SPCs) resulting from alkyl chain oxidation. | LC-MS, Tandem MS researchgate.netnih.gov |

| Phenylalkanoic Acids | 2-, 3-, and 4-phenyl butyric acids, phenyl acetic acid. | Mass Spectrometric Analysis ias.ac.in |

| Other Carboxylic Acids | trans-Cinnamic acid, 4-phenyl 3-butenoic acid, 3-phenyl pentanoic acid. | Mass Spectrometric Analysis ias.ac.in |

| Ring Cleavage Products | cis, cis-Muconic acid. | Mass Spectrometric Analysis ias.ac.in |

Structure Property Relationships and Computational Studies

Correlations Between Alkyl Chain Length and Surfactant Performance

The performance of linear alkylbenzene sulfonates is intrinsically linked to the length of the alkyl chain. This relationship governs key surfactant properties such as solubility, critical micelle concentration (CMC), and efficiency in reducing surface and interfacial tension.

For the homologous series of linear alkylbenzene sulfonates, a clear trend emerges: as the alkyl chain length increases, the surfactant becomes more hydrophobic. This increased hydrophobicity leads to a lower critical micelle concentration (CMC), which is the concentration at which surfactant molecules begin to aggregate into micelles. researchgate.net The efficiency of the surfactant in reducing surface tension also shows a relationship with the alkyl chain length. researchgate.net

General trends for linear alkylbenzene sulfonates demonstrate that properties like wettability, emulsification, and foaming are highly dependent on the carbon chain length. researchgate.net For instance, studies on alpha olefin sulfonates, which share structural similarities, show that C14-C16 variants exhibit better wettability and emulsification compared to those with longer chains. researchgate.net Conversely, foamability and foam stability tend to decrease as the alkyl chain becomes significantly longer. researchgate.net The properties of LAS, therefore, can be tailored for specific applications by selecting an appropriate alkyl chain length. scholarsresearchlibrary.com

| Property | Effect of Increasing Alkyl Chain Length | Rationale |

|---|---|---|

| Critical Micelle Concentration (CMC) | Decreases | Increased hydrophobicity drives molecules out of the aqueous phase to form micelles at lower concentrations. researchgate.net |

| Surface Activity | Increases | Longer hydrophobic tails are more effective at disrupting the water surface, leading to greater surface tension reduction. nih.gov |

| Wetting Performance | Optimizes around medium chain lengths (e.g., C14-C16) | A balance between surface activity and solubility is required for effective wetting. researchgate.net |

| Foaming Properties | Generally decreases with very long chains | Longer chains can lead to less stable films between bubbles. researchgate.net |

| Solubility in Water | Decreases | The larger hydrophobic portion of the molecule reduces its affinity for water. |

Molecular Modeling and Simulation Approaches

Computational chemistry offers powerful tools to investigate the behavior of surfactants like sodium tetradecylbenzenesulfonate at a molecular level, providing insights that are often difficult to obtain through experiments alone. Molecular dynamics (MD) and other simulation techniques are particularly valuable for understanding micellization and interfacial phenomena. pku.edu.cndesy.de

Molecular dynamics simulations can be used to predict the self-assembly and micellization behavior of surfactants. emory.edu These models simulate the interactions between individual surfactant molecules and surrounding water molecules to predict properties such as the CMC, average micelle size, and the degree of counterion (Na+) binding to the micelle surface. emory.edu

By running simulations at different concentrations and temperatures, researchers can construct models that provide a detailed picture of the thermodynamics of micellization. emory.edu These predictive models are crucial for designing new surfactants and formulating products, as they can forecast how changes in molecular structure will affect aggregation behavior. emory.eduresearchgate.net For instance, simulations can reveal how the presence of electrolytes, such as CaCl₂, significantly lowers the CMC of LAS surfactants. nih.gov The simulations show that the orientations of the sulfonate head group and the benzene (B151609) ring are often locked by the interaction with sodium ions, which influences the conformational order of the alkyl chains even in the liquid crystal phase. nih.gov

The primary function of a surfactant is to adsorb at interfaces (e.g., oil-water or air-water) and reduce interfacial tension. Molecular dynamics simulations are used to visualize and analyze these dynamic processes in real-time. desy.de These simulations model the movement and orientation of surfactant molecules as they approach and populate an interface. pku.edu.cn

Future Research Directions and Emerging Trends

Novel Synthetic Approaches and Green Chemistry Principles

The traditional synthesis of Benzenesulfonic acid, tetradecyl-, sodium salt involves the sulfonation of tetradecylbenzene (B74307), typically using sulfur trioxide or oleum, followed by neutralization. While effective, this method often requires harsh reaction conditions and can produce unwanted byproducts. Future research is increasingly focused on developing greener and more sustainable synthetic routes.

One promising area is the exploration of solvent-free reaction conditions. Mechanochemical methods, for instance, which involve reactions in the solid state with minimal or no solvent, are being investigated for various sulfonation reactions. These approaches can lead to higher yields, reduced reaction times, and a significant decrease in waste generation.